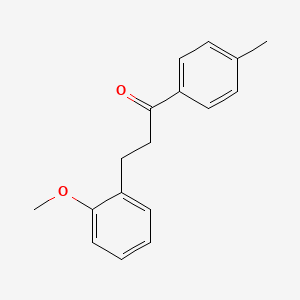

3-(2-Methoxyphenyl)-4'-methylpropiophenone

Vue d'ensemble

Description

3-(2-Methoxyphenyl)-4’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to the benzene ring and a propiophenone structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-4’-methylpropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-methoxybenzene (anisole) reacts with 4’-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method offers mild reaction conditions and high functional group tolerance, making it a versatile approach for synthesizing complex aromatic compounds .

Industrial Production Methods

In an industrial setting, the production of 3-(2-Methoxyphenyl)-4’-methylpropiophenone may involve large-scale Friedel-Crafts acylation or Suzuki-Miyaura coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Methoxyphenyl)-4’-methylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Halogenated, nitrated, or sulfonated aromatic compounds

Applications De Recherche Scientifique

3-(2-Methoxyphenyl)-4’-methylpropiophenone has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic ketones.

Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or analgesic effects, is ongoing. It may also be explored as a precursor for drug development.

Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents. Its derivatives may find applications in the manufacture of polymers and advanced materials.

Mécanisme D'action

The mechanism of action of 3-(2-Methoxyphenyl)-4’-methylpropiophenone depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2-Methoxyphenyl)propionic acid: This compound shares the methoxyphenyl group but differs in the presence of a carboxylic acid group instead of a ketone.

4’-Methoxypropiophenone: Similar in structure but with a methoxy group at the para position instead of the ortho position.

2-Methoxyacetophenone: Contains a methoxy group and a ketone, but the ketone is directly attached to the benzene ring.

Uniqueness

3-(2-Methoxyphenyl)-4’-methylpropiophenone is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both a methoxy group and a propiophenone structure allows for diverse chemical transformations and makes it a versatile intermediate in organic synthesis.

Activité Biologique

3-(2-Methoxyphenyl)-4'-methylpropiophenone, a compound belonging to the class of propiophenones, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H16O2

- CAS Number : 898769-63-6

This compound features a methoxy group attached to the phenyl ring, which is believed to influence its biological activity.

Anticancer Properties

Research indicates that derivatives of propiophenones, including this compound, exhibit anticancer properties. A study evaluating various chalcone derivatives found that compounds similar to this compound showed significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer) .

Table 1: Cytotoxicity Data Against Human Cancer Cell Lines

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | 193.93 | A549 |

| Chalcone 7f | 208.58 | HT-29 |

| Positive Control (5-Fluorouracil) | 371.36 | A549 |

The presence of the methoxy group enhances the compound's ability to induce apoptosis in cancer cells by modulating apoptotic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the expression of pro-inflammatory cytokines and enzymes, suggesting a potential role in treating inflammatory diseases .

Case Study: Neuroinflammation

A study on neuroinflammation revealed that related compounds could protect against dopaminergic cell loss in models of Parkinson's disease by inhibiting inflammatory pathways . The administration of these compounds led to a reduction in inflammatory markers and improved behavioral outcomes in treated mice.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes.

- Receptor Binding : It has been suggested that it binds to specific receptors, altering cellular signaling pathways.

- Modulation of Gene Expression : The compound influences the expression of genes associated with apoptosis and inflammation .

In Vivo Studies

In vivo studies have shown promising results regarding the safety and efficacy of this compound. For instance, a controlled trial demonstrated that treatment with this compound significantly reduced inflammation and amyloidogenesis in Alzheimer's disease models .

Comparative Analysis

When compared to similar compounds, such as 3-(2,4-Dimethylphenyl)-4'-methylpropiophenone, it was noted that the methoxy substitution provided enhanced bioactivity due to increased lipophilicity and potential for better receptor interaction .

Table 2: Comparison with Similar Propiophenones

| Compound | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 3-(2,4-Dimethylphenyl)-4'-methylpropiophenone | Moderate | Low |

Propriétés

IUPAC Name |

3-(2-methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13-7-9-14(10-8-13)16(18)12-11-15-5-3-4-6-17(15)19-2/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLAISKGTPKYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644160 | |

| Record name | 3-(2-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-63-6 | |

| Record name | 3-(2-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.